molecular formula C14H16N4O3S2 B2721356 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 899225-95-7

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2721356
CAS No.: 899225-95-7
M. Wt: 352.43
InChI Key: YQLQAFPBTDISMP-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Future Directions

The future directions for the study of “N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” could include further investigation of its biological activities, such as its potential antibacterial activity . Additionally, its mechanism of action could be studied in more detail to understand how it interacts with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzothiazole derivative with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine.

    Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its ethoxy substitution on the benzothiazole ring, which enhances its lipophilicity and improves its ability to penetrate bacterial cell membranes. This structural feature contributes to its potent antibacterial activity compared to other similar compounds .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-4-21-10-5-6-11-12(7-10)22-14(15-11)17-23(19,20)13-8-18(3)16-9(13)2/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLQAFPBTDISMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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